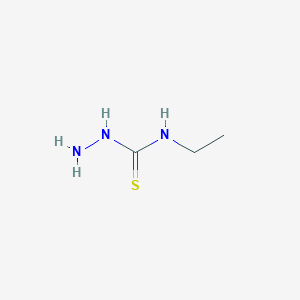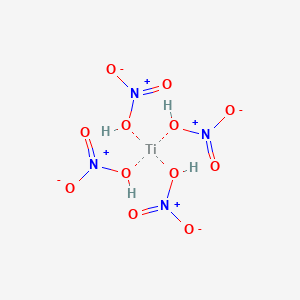
Titanium tetranitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium tetranitrate, also known as TNTi, is a highly explosive compound that has gained significant attention in the field of scientific research. It is a member of the nitrate ester family and is composed of titanium, nitrogen, and oxygen. TNTi has been extensively studied due to its potential applications in the field of explosives and its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Titanium tetranitrate is not fully understood, but it is believed to involve the release of nitrogen gas upon detonation. This rapid release of gas produces a shockwave that causes the surrounding material to break apart. The high energy output of Titanium tetranitrate makes it a potent explosive that can cause significant damage.
Efectos Bioquímicos Y Fisiológicos
Titanium tetranitrate is not intended for use in biological systems and its effects on living organisms are not well understood. However, it is known to be highly toxic and can cause severe burns and respiratory problems if inhaled or ingested. It is important to handle Titanium tetranitrate with extreme caution and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Titanium tetranitrate has several advantages for use in lab experiments, including its high energy output and ability to produce shockwaves. However, its explosive nature makes it difficult to handle and requires specialized equipment and training. Additionally, the toxicity of Titanium tetranitrate can pose a risk to researchers if proper safety protocols are not followed.
Direcciones Futuras
There are several future directions for research on Titanium tetranitrate. One area of interest is the development of more efficient synthesis methods that reduce the risk of explosion. Additionally, researchers are exploring the potential use of Titanium tetranitrate in non-explosive applications, such as in the field of nanotechnology. Further research is needed to fully understand the mechanism of action of Titanium tetranitrate and its potential applications in various fields.
Conclusion:
In conclusion, Titanium tetranitrate is a highly explosive compound that has gained significant attention in the field of scientific research. Its potential applications in the field of explosives and unique chemical properties make it a promising candidate for further study. However, its explosive nature and toxicity require careful handling and proper safety protocols. Further research is needed to fully understand the mechanism of action of Titanium tetranitrate and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Titanium tetranitrate involves the reaction of titanium tetrachloride with nitric acid. The resulting product is a yellow, crystalline solid that is highly explosive. The synthesis process is complex and requires careful handling due to the explosive nature of the compound.
Aplicaciones Científicas De Investigación
Titanium tetranitrate has been extensively studied for its potential applications in the field of explosives. It has been found to have a higher detonation velocity and energy output than traditional explosives such as TNT. This makes it a promising candidate for use in military applications and mining operations.
Propiedades
Número CAS |
12372-56-4 |
|---|---|
Nombre del producto |
Titanium tetranitrate |
Fórmula molecular |
H4N4O12Ti |
Peso molecular |
299.92 g/mol |
Nombre IUPAC |
nitric acid;titanium |
InChI |
InChI=1S/4HNO3.Ti/c4*2-1(3)4;/h4*(H,2,3,4); |
Clave InChI |
WDTVZGCQCHXNKT-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ti] |
SMILES canónico |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ti] |
Pictogramas |
Oxidizer; Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




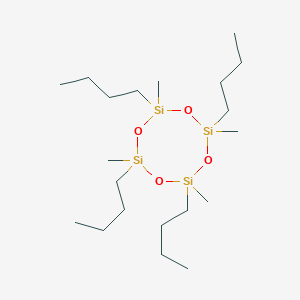
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
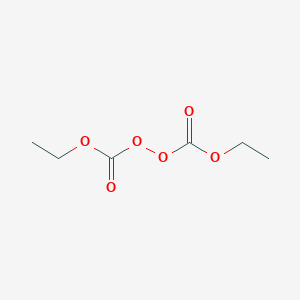

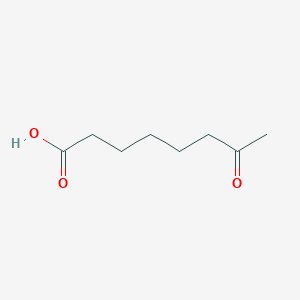
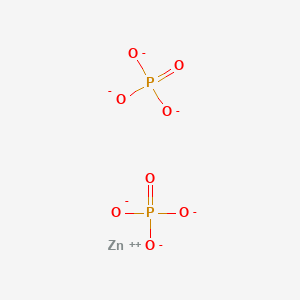
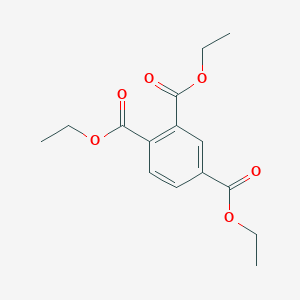

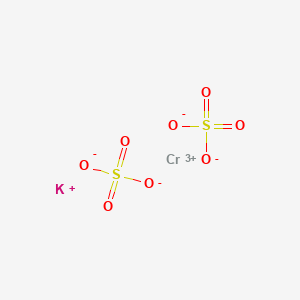
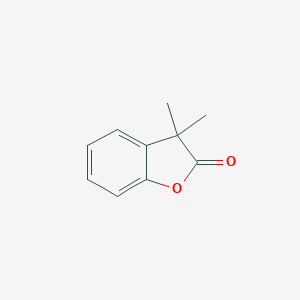

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)
